molecular formula C19H16BrN3O3S B11641830 N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11641830
M. Wt: 446.3 g/mol
InChI Key: CTNJASYKHPHIOR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, a furan ring, and a tetrahydropyridinyl sulfanyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of aniline to form 4-bromoaniline, followed by the introduction of the cyano group and the furan ring through various organic reactions. The final step involves the formation of the tetrahydropyridinyl sulfanyl acetamide moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl acetoacetate
  • Acetylacetone
  • Diketene

Uniqueness

N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H16BrN3O3S

Molecular Weight

446.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-cyano-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16BrN3O3S/c1-11-2-7-16(26-11)14-8-17(24)23-19(15(14)9-21)27-10-18(25)22-13-5-3-12(20)4-6-13/h2-7,14H,8,10H2,1H3,(H,22,25)(H,23,24)

InChI Key

CTNJASYKHPHIOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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